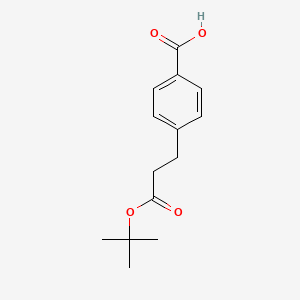

4-(2-tert-Butoxycarbonylethyl)-benzoic acid

Vue d'ensemble

Description

“4-(2-tert-Butoxycarbonylethyl)-benzoic acid” is a derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves the RAFT polymerization of 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) using 4-cyano-4-((dodecylsulfanylthiocarbonyl)sulfanyl)pentanoic acid as the RAFT agent . The acid-catalyzed deprotection of tert-butoxycarbonyloxy groups of PBHEMA is performed in the presence of trifluoroacetic acid at room temperature to obtain polymers with a hydroxy group in the side chain .Molecular Structure Analysis

The molecular structure of this compound is related to the tert-butyloxycarbonyl (Boc) group used for the protection of the N α-amino moiety .Chemical Reactions Analysis

The chemical reactions involving this compound include the RAFT polymerization of BHEMA and the subsequent deprotection of tert-butoxycarbonyloxy groups . The hydroxy-containing polymers are further reacted with 2-isocyanatoethyl acrylate and methacrylate to synthesize precursor polymers used for a thermally curing system .Applications De Recherche Scientifique

Molecular Structure Analysis

4-(2-tert-Butoxycarbonylethyl)-benzoic acid and its derivatives are often studied for their molecular structures. Studies involving quantum chemical calculations, vibrational spectra, and NMR analyses have been conducted to understand their properties. For instance, research on 3,5-di-tert-butyl-4-hydroxy benzoic acid provides insights into molecular structure and vibrational spectra using DFT and FT-IR techniques (Mathammal et al., 2016).

Magnetic and Crystallographic Properties

The magnetic and crystallographic properties of compounds similar to this compound have been explored. For example, the study of 3-(N-tert-Butyl-N-aminoxyl)benzoic acid reveals insights into its crystal structure and magnetic susceptibility (Baskett & Lahti, 2005).

Polymer Synthesis

This compound is significant in the synthesis of polymers. For instance, studies on derivatives of 4-tert-butylcatechol, which bear resemblance to this compound, contribute to the development of polyamides with specific properties, such as solubility and thermal stability (Hsiao et al., 2000).

Radiochemistry and Diagnostic Applications

The derivatives of this compound are used in radiochemistry, especially in the synthesis of chelators for diagnostic purposes, such as in prostate cancer imaging (Jerzyk et al., 2021).

Crystallography in Drug Development

The crystal structure determination of drug molecules, including those related to this compound, is crucial in drug development. The crystal structure of form 4 of a drug molecule was determined using solid-state NMR spectroscopy combined with crystal structure prediction (Baias et al., 2013).

Self-Assembly and Molecular Arrays

The study of 4-tert-butylbenzoic acid and its interactions with other compounds leads to the creation of new molecular arrays and layered structures, which are crucial in materials science (Armstrong et al., 2002).

Synthesis of Industrial Intermediates

Compounds related to this compound are used in synthesizing key intermediates for the manufacturing of therapeutic agents, such as SGLT2 inhibitors used in diabetes therapy (Zhang et al., 2022).

Chemical Sensing and Catalysis

These compounds are also important in developing chemical sensors and catalysts. For instance, fluorescent imidazole-based chemosensors for detecting cyanide and mercury ions have been reported (Emandi et al., 2018).

Mécanisme D'action

Target of Action

The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in peptide synthesis

Mode of Action

The 4-(2-tert-Butoxycarbonylethyl)-benzoic acid compound contains a tert-butoxycarbonyl (Boc) group, which is known to act as a protecting group in peptide synthesis . The Boc group can be removed under acidic conditions, revealing the underlying functional group . This property allows the compound to undergo specific chemical reactions without interfering with other functional groups present in the molecule .

Biochemical Pathways

The presence of the boc group suggests that the compound could play a role in peptide synthesis and other biochemical processes involving amino acids . The Boc group can protect amino acids during peptide synthesis, preventing unwanted side reactions .

Pharmacokinetics

For instance, the Boc group could affect the compound’s solubility, which in turn could influence its absorption and distribution within the body .

Result of Action

For instance, the Boc group could protect certain functional groups in the compound, allowing it to participate in specific chemical reactions without interference .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the stability of the Boc group and thus the overall activity of the compound . Additionally, temperature and solvent conditions could also influence the compound’s reactivity .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-6-10-4-7-11(8-5-10)13(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNDNMLARUSPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

![tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate](/img/structure/B1398041.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)